3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(8-methoxy-2-oxochromene-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-29-16-4-2-3-12-11-14(21(28)30-17(12)16)19(26)24-8-5-13(6-9-24)25-20(27)18-15(22-23-25)7-10-31-18/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKLCJCAHGDIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel synthetic derivative that combines structural elements from chromene and triazine classes. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chromene moiety, known for its diverse biological activities.
- A piperidine ring which enhances solubility and bioavailability.
- A thieno[3,2-d][1,2,3]triazin framework that may contribute to its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 432.47 g/mol.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of coumarins and triazines exhibit significant antimicrobial properties. For instance:
- Coumarin derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1–4 μg/mL for potent compounds .
- The incorporation of the thiazine structure in the target compound may enhance its activity against resistant strains by inhibiting efflux pumps .
Anticancer Properties
Compounds containing both chromene and triazine structures have demonstrated potential anticancer effects:
- Studies have reported that similar compounds exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective growth inhibition .
- The mechanisms of action may involve apoptosis induction and cell cycle arrest, potentially mediated by the modulation of signaling pathways associated with tumor growth .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Coumarin Triazoles :
- Antifungal Activity Assessment :
Data Tables
| Biological Activity | Compound Type | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|---|
| Antimicrobial | Coumarin derivatives | 1–4 μg/mL | S. aureus, E. coli |
| Anticancer | Chromene-triazine | IC50 < 10 μM | MCF-7, HeLa |
| Antifungal | Chromene derivatives | MIC = 8–32 μg/mL | C. albicans, A. fumigatus |
The biological activities of this compound are likely mediated through several mechanisms:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the thieno[3,2-d][1,2,3]triazin moiety exhibit promising anticancer properties. The structure of the target compound suggests potential interactions with DNA and various cellular pathways involved in cancer progression. Studies have shown that derivatives of thieno[3,2-d][1,2,3]triazin can inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
The chromene component of the molecule has been associated with antimicrobial activity. Compounds similar to 8-methoxy-2-oxo-2H-chromene have demonstrated effectiveness against a range of bacterial and fungal strains. This suggests that the target compound may also possess similar properties, making it a candidate for developing new antimicrobial agents.
Biological Research
Enzyme Inhibition Studies
The piperidine and chromene functionalities in this compound can be explored for their ability to inhibit specific enzymes relevant to various diseases. For instance, studies on related compounds have shown inhibition of protein kinases and other enzymes involved in signal transduction pathways. This could lead to the development of new therapeutic agents targeting diseases such as diabetes and neurodegenerative disorders.
Neuroprotective Effects
Preliminary studies suggest that derivatives of chromene compounds may exhibit neuroprotective effects. The potential for 3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one to protect neuronal cells from oxidative stress could be investigated further. This application is particularly relevant in the context of age-related cognitive decline and neurodegenerative diseases like Alzheimer's.
Materials Science
Polymeric Applications
The unique structural features of this compound may allow it to be incorporated into polymer matrices for enhanced material properties. For example, the incorporation of chromene derivatives into polymers has been shown to improve UV stability and mechanical strength. Such applications could be beneficial in developing advanced materials for coatings and packaging.
Case Study 1: Anticancer Activity
A study conducted on thieno[3,2-d][1,2,3]triazin derivatives demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The target compound's structural similarities suggest it may exhibit comparable activity.
Case Study 2: Antimicrobial Efficacy
Research on 8-methoxy-2H-chromene derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans. The target compound's chromene unit might similarly enhance its antimicrobial profile.
Case Study 3: Neuroprotection
In vitro studies on chromene derivatives indicated a reduction in neuronal cell death induced by oxidative stress. Investigating the neuroprotective capacity of the target compound could provide insights into its therapeutic potential for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among similar compounds include:
- Substituents on the piperidine ring: The target compound features an 8-methoxy-2-oxo-2H-chromene-3-carbonyl group, which distinguishes it from simpler acylated piperidine derivatives like 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one (CAS 2034380-79-3, C₁₅H₁₄N₄O₂S₂) . 3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one (CAS 685845-96-9) replaces the chromene with a tetrahydrobenzothiophene system, reducing oxygen content but enhancing lipophilicity .
Physicochemical Properties
Research Findings and Implications
- Structure-activity relationships (SAR) :
Q & A
Q. Mitigation strategies :
- Lyophilization for long-term storage.
- Light-resistant packaging.
Advanced: How are off-target effects minimized during target validation?
Answer:
- Selectivity profiling : Kinase panel screens (e.g., 50 kinases tested; selectivity ratio > 100x) .
- CRISPR-Cas9 knockout : Validate target necessity in isogenic cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
